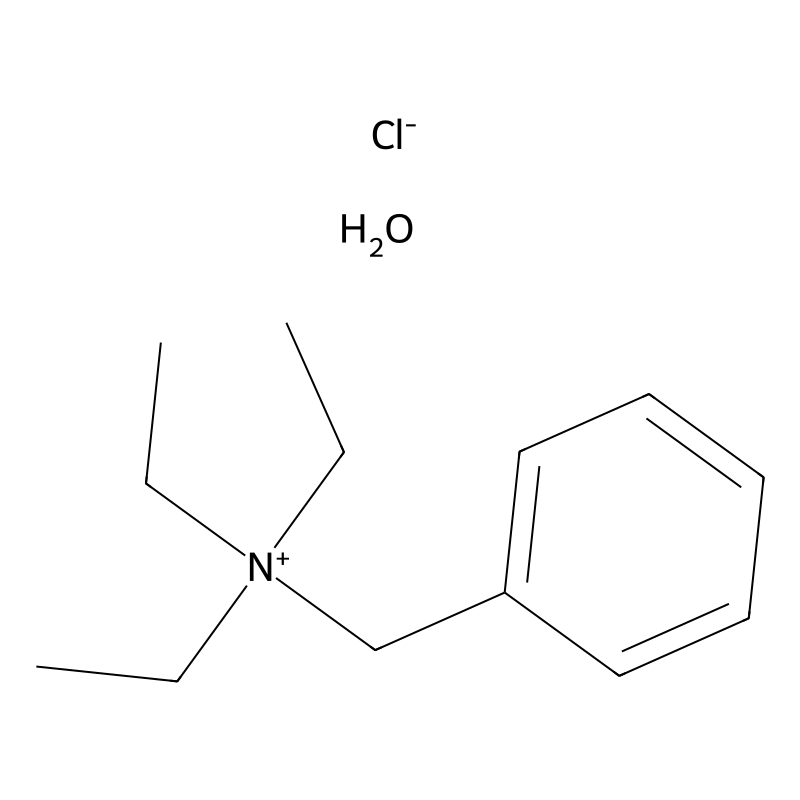

Benzyl(triethyl)azanium;chloride;hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl(triethyl)azanium;chloride;hydrate, also known as benzyltriethylammonium chloride, is a quaternary ammonium salt with the molecular formula and a molecular weight of approximately 227.78 g/mol. This compound appears as a white to beige crystalline powder and is highly soluble in water (up to 700 g/L at 20°C) as well as in various organic solvents like methanol, ethanol, and acetone . It is primarily used as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases .

Example Reaction

A typical reaction involves mixing benzyl chloride with triethylamine to yield benzyltriethylammonium chloride:

textC6H5CH2Cl + (C2H5)3N → C6H5CH2N(C2H5)3Cl

This reaction typically occurs under mild heating conditions.

Benzyl(triethyl)azanium;chloride exhibits biological activity primarily as a surfactant and biocide. Similar to other quaternary ammonium compounds, it possesses antimicrobial properties, making it effective against a range of bacteria and fungi. It is often utilized in disinfectants and antiseptics due to its ability to disrupt microbial cell membranes .

The synthesis of benzyl(triethyl)azanium;chloride commonly involves the reaction of benzyl chloride with triethylamine. The process can be summarized as follows:

- Reagents: Benzyl chloride and triethylamine.

- Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures (around 120°C).

- Procedure:

Benzyl(triethyl)azanium;chloride has several applications:

- Phase-Transfer Catalyst: Widely used in organic synthesis to facilitate reactions between polar and non-polar phases.

- Biocide: Employed in disinfectants for its antimicrobial properties.

- Antistatic Agent: Utilized in formulations to reduce static electricity in various products .

Interaction studies involving benzyl(triethyl)azanium;chloride have shown that it can enhance the solubility of various compounds in biphasic systems. Its role as a phase-transfer catalyst allows for improved reaction kinetics and yields in organic syntheses. Additionally, its biological interactions indicate potential cytotoxicity at higher concentrations, necessitating careful handling and application .

Benzyl(triethyl)azanium;chloride shares similarities with other quaternary ammonium compounds but has unique characteristics that distinguish it. Below is a comparison with similar compounds:

| Compound Name | Structure Type | Main Uses | Unique Features |

|---|---|---|---|

| Benzalkonium Chloride | Quaternary Ammonium | Biocide, surfactant | Broader spectrum of antimicrobial activity |

| Cetyltrimethylammonium Bromide | Quaternary Ammonium | Antiseptic, surfactant | Long-chain alkyl group enhances surface activity |

| Tetrabutylammonium Bromide | Quaternary Ammonium | Phase-transfer catalyst | Larger alkyl groups provide different solubility properties |

| Benzyltriethylammonium Chloride | Quaternary Ammonium | Phase-transfer catalyst | High solubility in water and various organic solvents |

Benzyl(triethyl)azanium;chloride is particularly noted for its effectiveness as a phase-transfer catalyst due to its favorable solubility characteristics compared to other similar compounds.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant